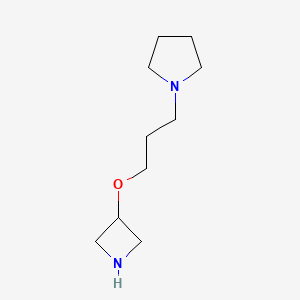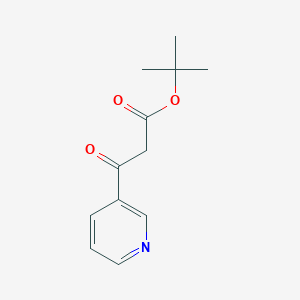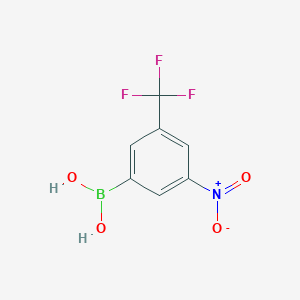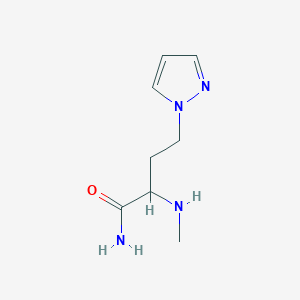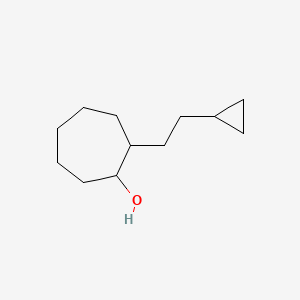
2-(2-Cyclopropylethyl)cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopropylethyl)cycloheptan-1-ol is an organic compound with the molecular formula C12H22O This compound features a cycloheptane ring substituted with a cyclopropylethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylethyl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptanone with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclopropylethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptane.
Substitution: Cycloheptyl halides or cycloheptyl amines.
Aplicaciones Científicas De Investigación
2-(2-Cyclopropylethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclopropylethyl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclopropyl group can impart steric effects, altering the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Cyclopropylethyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
2-(2-Cyclopropylethyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
2-(2-Cyclopropylethyl)cyclooctan-1-ol: Similar structure but with a cyclooctane ring.
Uniqueness
2-(2-Cyclopropylethyl)cycloheptan-1-ol is unique due to its seven-membered ring, which imparts distinct chemical properties and reactivity compared to its six- or five-membered ring analogs
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2-(2-cyclopropylethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-5-3-1-2-4-11(12)9-8-10-6-7-10/h10-13H,1-9H2 |
Clave InChI |
XMXNQYQSXYVQGE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)O)CCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


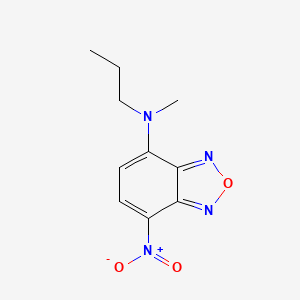
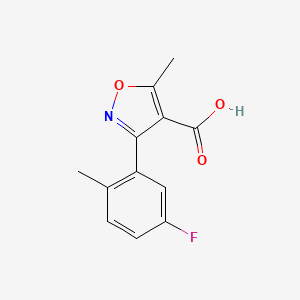

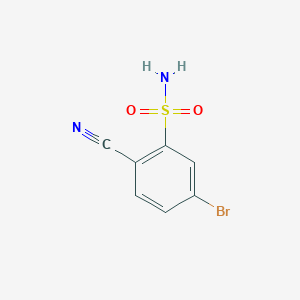


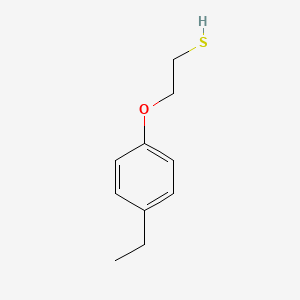
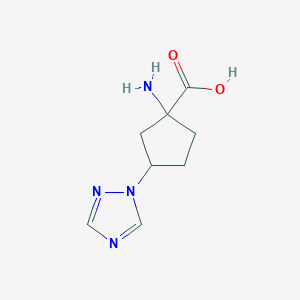
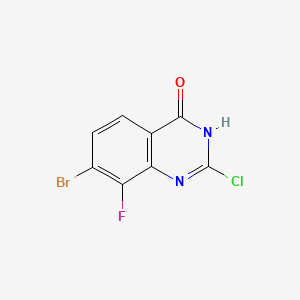
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
